![molecular formula C4N2Na2S2 B2381645 [Bis(sodiothio)methylene]malononitrile CAS No. 4885-93-2](/img/structure/B2381645.png)

[Bis(sodiothio)methylene]malononitrile

Descripción general

Descripción

“[Bis(sodiothio)methylene]malononitrile” is a chemical compound with the molecular formula C4N2Na2S2 . It is used for research purposes.

Synthesis Analysis

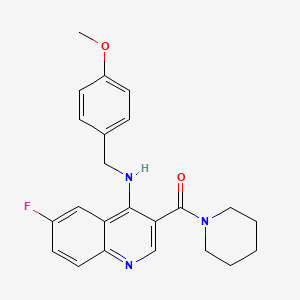

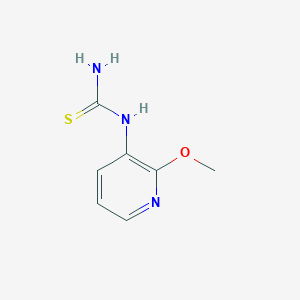

The synthesis of “[Bis(sodiothio)methylene]malononitrile” and similar compounds has been extensively studied. For instance, bis(methylthio)methylene malononitrile has been used as a synthon in the synthesis of new poly-functionalized cyanoiminopyrimidines .Molecular Structure Analysis

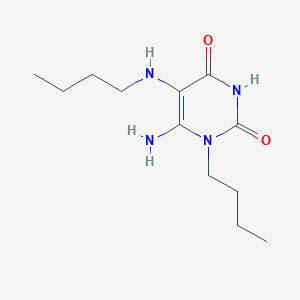

The molecular structure of “[Bis(sodiothio)methylene]malononitrile” consists of carbon ©, nitrogen (N), sodium (Na), and sulfur (S) atoms .Chemical Reactions Analysis

“Bis(methylthio)methylene malononitrile” is a versatile reactant that has been used in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .Aplicaciones Científicas De Investigación

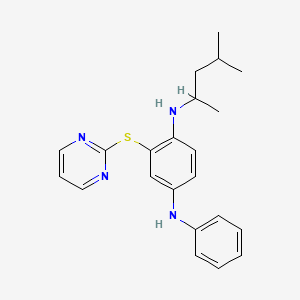

- Application : Researchers have successfully synthesized a series of 4-(alkyl/arylamino)-6-amino-5-cyano-2-cyanoimino-1H-pyrimidines using bis(methylthio)methylene malononitrile, primary amines, and cyanoguanidine. This method provides access to poly-functionalized pyrimidines with potential biological activity .

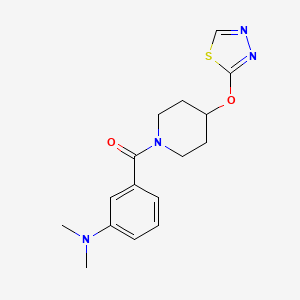

- Application : Researchers use this compound as a precursor reactant to construct various heterocyclic scaffolds, bis-heterocyclic compounds, fused heterocycles, and highly substituted carbocyclic compounds .

- Application : Bis(methylthio)methylene malononitrile, in multicomponent reactions with primary aliphatic/aromatic amines and cyanoguanidine, facilitates the synthesis of 4-(alkyl/arylamino)-2-cyanoimino-1H-pyrimidines. These compounds have potential applications in drug development for bacterial infections, cancer, tuberculosis, and more .

- Application : Researchers utilize 2-[Bis(methylthio)methylene]malononitrile for crafting complex and functional heterocyclic frameworks. Its versatility extends to the synthesis of various heterocyclic scaffolds .

- Application : By incorporating bis(methylthio)methylene malononitrile-derived pyrimidines, researchers explore potential drug candidates for treating bacterial infections, cancer, HIV-1, and other diseases .

Poly-functionalized Cyanoiminopyrimidines Synthesis

Diversity-Oriented Synthesis

Heterocyclic Scaffold Formation

Privileged Reagent in Heterocyclic Synthesis

Drug Development and Medicinal Chemistry

Scaffold Diversity and Lead Optimization

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that the compound has been used extensively in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products have potential applications in medicinal chemistry, indicating that the compound may interact with a wide range of biological targets.

Mode of Action

It’s known that the compound exhibits high reactivity due to the presence of three cn functional groups, an amine, and an α, β-unsaturated alkene part along with a ch acid site . This allows it to participate in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .

Result of Action

It’s known that the compound has been used in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues and in vivo .

Action Environment

It’s known that the compound can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids , suggesting that its synthesis and stability may be influenced by environmental conditions such as pH and temperature.

Propiedades

IUPAC Name |

disodium;2,2-dicyanoethene-1,1-dithiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S2.2Na/c5-1-3(2-6)4(7)8;;/h7-8H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPPDQPTYJSNO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=C([S-])[S-])C#N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N2Na2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Bis(sodiothio)methylene]malononitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381566.png)

![4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2381568.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea](/img/structure/B2381569.png)

![5-bromo-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2381570.png)

![Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate](/img/structure/B2381572.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2381577.png)

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2381580.png)

![(4-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2381582.png)

![1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B2381583.png)